Product packaging for 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one(Cat. No.:)

8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one

Cat. No.: B11892454
M. Wt: 214.02 g/mol
InChI Key: OKWIXNKNCLTZEK-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles in Drug Discovery

Fused nitrogen heterocycles are core structures in a vast number of biologically active molecules, including a significant portion of pharmaceuticals approved by the FDA. nih.govrsc.org Statistics indicate that over 85% of all biologically active compounds contain a heterocyclic ring, with nitrogen-containing heterocycles being the most common. nih.gov Their prevalence can be attributed to their chemical stability and their ability to engage in various non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors. nih.gov This structural versatility allows for the fine-tuning of a compound's physicochemical properties, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent structural diversity within this class of compounds provides a rich foundation for the development of new therapeutic agents. nih.gov

Evolution of Imidazo[1,2-c]pyrimidin-5(6H)-one as a Key Structural Motif

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has garnered considerable attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This versatile framework has been identified as a promising core for the development of agents with antiviral, antifungal, anti-inflammatory, and anticancer properties. nih.gov Researchers have explored various synthetic strategies to access this scaffold and its derivatives. One common approach involves the cyclization of cytosine derivatives. researchgate.net

The therapeutic potential of this motif is exemplified by its investigation as a core for cyclin-dependent kinase 2 (CDK2) inhibitors, which are a potential target for cancer therapy. researchgate.netnih.gov Studies have shown that substitutions at various positions of the imidazo[1,2-c]pyrimidin-5(6H)-one ring system can significantly influence its biological activity. researchgate.netnih.gov For instance, the introduction of aryl and heteroaryl groups has been explored to probe the structure-activity relationships (SAR) of these compounds. nih.gov This ongoing research highlights the adaptability of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold and its continued importance in the quest for novel therapeutic agents. nih.gov

Overview of 8-Bromoimidazo[1,2-c]pyrimidin-5(6H)-one within the Imidazopyrimidine Chemical Space

This compound (CAS Number: 1369153-25-2) is a key synthetic intermediate in the development of novel derivatives based on the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. jknbiochem.net The strategic placement of the bromine atom at the 8-position makes this compound a valuable precursor for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. researchgate.netnih.gov

The bromine atom serves as a versatile handle, allowing for the introduction of a wide array of substituents, including aryl and heteroaryl moieties, at this specific position. This synthetic flexibility is crucial for creating libraries of compounds with diverse functionalities, which can then be screened for their biological activity. For example, in the context of developing CDK2 inhibitors, the synthesis of derivatives with various aromatic groups at the 8-position has been a key strategy to explore the SAR and optimize the inhibitory potency of the lead compounds. nih.gov The ability to readily modify the 8-position through the use of the 8-bromo intermediate allows medicinal chemists to systematically probe the binding pocket of the target enzyme and design more potent and selective inhibitors. researchgate.netnih.gov

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Name This compound
CAS Number 1369153-25-2
Molecular Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol
Key Role Synthetic Intermediate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrN3O B11892454 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

8-bromo-6H-imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C6H4BrN3O/c7-4-3-9-6(11)10-2-1-8-5(4)10/h1-3H,(H,9,11)

InChI Key

OKWIXNKNCLTZEK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=CNC2=O)Br

Origin of Product

United States

Synthetic Methodologies for 8 Bromoimidazo 1,2 C Pyrimidin 5 6h One and Its Analogues

Strategies for Core Scaffold Synthesis

The formation of the imidazo[1,2-c]pyrimidin-5(6H)-one ring system is a key process for which several synthetic strategies have been developed. These methods often utilize readily available pyrimidine (B1678525) derivatives as starting materials.

A prevalent method for synthesizing the imidazo[1,2-c]pyrimidine (B1242154) core involves the cyclization of substituted pyrimidine precursors. A common approach is the reaction between 2-aminopyrimidine (B69317) and α-haloketones, a method originally developed by Chichibabin. nih.gov This reaction proceeds through the initial formation of an N-alkylated intermediate, which then undergoes intramolecular cyclization to yield the fused bicyclic system. Various modifications of this method have been described in the literature, highlighting its versatility. nih.gov

Condensation reactions provide another effective route to the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. A notable example is the reaction of α-bromoacetophenone with nucleobases such as cytosine. researchgate.net This reaction leads to the formation of the fused imidazole (B134444) ring onto the pyrimidine base. The process involves the alkylation of a nitrogen atom in the pyrimidine ring by the α-bromoacetophenone, followed by an intramolecular condensation to form the five-membered imidazole ring. This method is particularly useful for creating derivatives with substituents on the imidazole portion of the molecule. researchgate.net The versatility of α-haloketones in heterocyclic synthesis is well-documented, as they can react with various nucleophiles to form a wide range of ring systems. nih.govwikipedia.org

Multicomponent reactions (MCRs) have gained significant attention in synthetic chemistry due to their efficiency in constructing complex molecules in a single step. rsc.orgcapes.gov.br While specific MCRs for 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one are not extensively detailed in the provided context, the general principles of MCRs are applicable. For instance, a one-pot synthesis could potentially involve a pyrimidine derivative, an aldehyde, and an isocyanide to build the imidazo[1,2-c]pyrimidine core. Research on imidazo[1,2-a]pyridines, a related scaffold, has shown successful application of MCRs. capes.gov.brnih.govresearchgate.net

Regioselective Halogenation and Introduction of Bromine at Position 8

The introduction of a bromine atom at the C8 position is a critical step for further functionalization, often achieved through electrophilic halogenation.

Direct bromination of the pre-formed imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is a common strategy. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The regioselectivity of the halogenation is influenced by the electronic properties of the heterocyclic system and the reaction conditions. For the related imidazo[1,2-a]pyrimidine (B1208166) system, electrophilic substitution is favored at the 3-position due to the π-excessive nature of the imidazole ring. nih.gov However, for imidazo[1,2-c]pyrimidin-5(6H)-ones, the electronic landscape directs the substitution to other positions.

Starting MaterialReagentProductReference
Imidazo[1,2-c]pyrimidin-5(6H)-oneN-Bromosuccinimide (NBS)This compound nih.gov

An alternative approach to obtaining 8-halo-imidazo[1,2-c]pyrimidin-5(6H)-ones involves starting with a pre-halogenated pyrimidine derivative. For example, using a 5-halocytosine as the starting material in a condensation reaction with an appropriate α-haloketone can directly lead to the desired 8-halo-substituted product. This method offers the advantage of controlling the position of the halogen from the outset of the synthetic sequence.

PrecursorReactantProductReference
5-Iodocytosineα-chloroacetaldehyde8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one nih.gov

This synthetic strategy underscores the importance of precursor selection in directing the final structure of the target molecule.

Post-Synthetic Derivatization Strategies at Position 8 and Other Sites

The bromine atom at position 8 of the imidazo[1,2-c]pyrimidin-5(6H)-one ring is a key functional group for introducing molecular diversity through various cross-coupling reactions and other transformations.

Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid or its ester, with an organohalide. wikipedia.orgtcichemicals.com In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 8-position.

The general scheme for the Suzuki-Miyaura reaction involves an oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction is typically carried out in the presence of a base and a suitable palladium catalyst with phosphine (B1218219) ligands. tcichemicals.com

Research has demonstrated the successful application of Suzuki-Miyaura cross-coupling to 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one, a close analogue of the bromo derivative, to synthesize various 8-aryl derivatives. lookchem.com The higher reactivity of iodo derivatives often makes them preferred substrates, but bromo derivatives are also effective coupling partners. lookchem.com Microwave-assisted Suzuki-Miyaura reactions have been shown to be efficient for the arylation of other brominated pyrimidine-based heterocyclic systems, often leading to high yields in shorter reaction times. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction conditions and can be influenced by the nature of the coupling partners. tcichemicals.comnih.gov For instance, the use of XPhos and its corresponding palladium precatalyst has been effective in preventing debromination side reactions in similar heterocyclic systems. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Related Heterocyclic Systems

Starting Material Coupling Partner Catalyst/Ligand Base Solvent Product Yield (%) Reference
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Aryl/Heteroaryl boronic acid XPhosPdG2/XPhos K₂CO₃ EtOH/H₂O C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones Good to Excellent nih.gov
8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one Arylboronic acids Not specified Not specified Not specified 8-aryl-imidazo[1,2-c]pyrimidin-5(6H)-ones Not specified lookchem.com
Chloroindoles/azaindoles Aryl/Heteroaryl boronic acid P1 (XPhos precatalyst) K₃PO₄ Dioxane/H₂O Arylated indoles/azaindoles 91-99 nih.gov

Sonogashira and Heck Cross-Coupling Reactions

The Sonogashira and Heck reactions are other important palladium-catalyzed cross-coupling methods that can be utilized to functionalize the this compound core.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions. nih.gov A copper-free variant of the Sonogashira reaction has also been developed. rsc.org This methodology would allow for the introduction of various alkynyl moieties at the 8-position of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, providing access to a different class of derivatives with potential applications in materials science and medicinal chemistry. The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex formed after oxidative addition of the aryl halide. nih.gov

The Heck reaction , on the other hand, couples an aryl or vinyl halide with an alkene to form a substituted alkene. tezu.ernet.in This reaction provides a means to introduce alkenyl groups at the 8-position. The Heck reaction mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst. tezu.ernet.in

Both Sonogashira and Heck reactions have been successfully applied to a variety of heterocyclic systems, and the development of efficient and recyclable catalyst systems is an active area of research. rsc.orgibs.re.kr

Alkylation Reactions

Alkylation of the imidazo[1,2-c]pyrimidin-5(6H)-one system can occur at different positions, including the nitrogen atoms of the pyrimidine ring. nih.gov For instance, N-alkylation of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, a related scaffold, has been achieved using alkyl bromides under microwave irradiation. nih.gov This suggests that the N6 position of this compound could be a likely site for alkylation. Such reactions are typically carried out in the presence of a base to deprotonate the nitrogen atom, facilitating its nucleophilic attack on the alkylating agent. nih.gov The choice of base and solvent can influence the regioselectivity of the alkylation. Furthermore, C3-alkylation of imidazo[1,2-a]pyridines has been reported via a three-component aza-Friedel–Crafts reaction, indicating the possibility of direct alkylation on the imidazole ring under specific catalytic conditions. mdpi.com

Dimroth-Type Rearrangements

The imidazo[1,2-c]pyrimidine ring system can be susceptible to Dimroth-type rearrangements, particularly under basic or acidic conditions. lookchem.comnih.gov This rearrangement involves the switching of endocyclic and exocyclic nitrogen atoms. wikipedia.org In the context of imidazo[1,2-c]pyrimidin-5(6H)-ones, a Dimroth-type rearrangement has been observed where a 3,8-diiododerivative rearranges into a 2,8-diiododerivative. lookchem.com The proposed mechanism involves a ring-opening of the pyrimidine ring to form an imidazole-carbamate intermediate, followed by rotation of the imidazole ring and subsequent reclosure. lookchem.com This type of rearrangement is an important consideration in the synthesis and derivatization of these compounds, as it can lead to unexpected regioisomers. researchgate.net The propensity for this rearrangement is influenced by factors such as pH and the nature of the substituents on the ring system. nih.gov

Amination Processes

The introduction of an amino group, a key pharmacophore in many drug molecules, can be achieved through amination processes. For halogenated heterocycles like this compound, palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction couples an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a strong base. researchgate.net Successful amination of a C5-bromo-imidazo[2,1-b] lookchem.comwikipedia.orgresearchgate.netthiadiazole using a Pd₂(dba)₃ catalyst has been reported, demonstrating the feasibility of this approach on a similar fused heterocyclic system. researchgate.net This methodology could be applied to introduce a variety of primary and secondary amines at the 8-position of the imidazo[1,2-c]pyrimidin-5(6H)-one core.

Development of Sustainable Synthetic Routes

There is a growing emphasis on developing sustainable or "green" synthetic methodologies in chemistry to minimize environmental impact. nih.gov For the synthesis of this compound and its analogues, several strategies can be employed to enhance sustainability.

One approach is the use of greener solvents. Research has explored replacing toxic solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as N-hydroxyethylpyrrolidone (HEP) in Heck-Cassar-Sonogashira cross-coupling reactions. nih.gov Another strategy involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. nih.gov Ultrasound-assisted synthesis has also been shown to be an efficient and environmentally friendly method for preparing related N-fused heterocyclic compounds, often proceeding without the need for metals, solvents, or catalysts. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This approach has been successfully applied to the synthesis of various imidazo[1,2-a]pyrimidine derivatives. nih.govrsc.org

One notable application involves the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. In this method, α-bromoacetophenones are reacted with 6-methylisocytosine under microwave irradiation. nih.gov The reaction conditions can be optimized to achieve high yields. For instance, heating the reaction mixture at 180°C for 20 minutes can result in an 84% yield of the desired product. nih.gov This microwave-assisted approach has also been extended to the N-alkylation of the imidazo[1,2-a]pyrimidinone core, demonstrating its versatility. nih.gov

Furthermore, microwave irradiation has been employed in the copper-catalyzed synthesis of benzo rsc.orgnih.govimidazo[1,2-c]pyrimidines. nih.govresearchgate.net The reaction of 2-(2-bromovinyl)benzimidazoles with cyanamide (B42294) in the presence of a copper catalyst under microwave conditions affords the corresponding fused pyrimidine derivatives in moderate to good yields. nih.govresearchgate.net This method highlights the synergy between microwave heating and transition-metal catalysis.

A one-pot, microwave-assisted protocol has also been developed for the synthesis of pyrazolo[1,5-a] nih.govrsc.orgnih.govtriazines, which are structurally related to the imidazopyrimidine core. nih.gov This sequential approach avoids the need for isolation and purification of intermediates, making it a more sustainable process. nih.gov

The quaternization of pyridylimidazo[1,5-a]pyridines has also been achieved using microwave-assisted SN2-type reactions with iodoethane (B44018) in acetonitrile, showcasing the broad applicability of this heating method. mdpi.com

Table 1: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Analogues

Starting Materials Product Reaction Conditions Yield (%) Reference
α-Bromoacetophenones, 6-Methylisocytosine 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones 180°C, 20 min 84 nih.gov
2-(2-Bromovinyl)benzimidazoles, Cyanamide Benzo rsc.orgnih.govimidazo[1,2-c]pyrimidin-1-amines CuI, K3PO4, DMF, 100-130°C, 1 h 57-83 nih.govresearchgate.net
5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, Aldehydes, α-Ketonitriles Pyrazolo[3,4-b]pyridine derivatives Acetic acid Higher than conventional heating mdpi.com
1-Ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide 1-Ethyl-2-(3-phenylImidazo[1,5-a]pyridine-1-yl)pyridine-1-ium Iodide Iodoethane, Acetonitrile, 155°C, 50 min 48 mdpi.com

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces waste and minimizes the environmental impact of chemical processes. Several synthetic methods for imidazo[1,2-c]pyrimidine analogues have been successfully adapted to solvent-free conditions.

For example, the synthesis of novel pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines has been achieved through a solvent-free, microwave-assisted reaction of heterocyclic o-aminonitriles and cyanopyridines using potassium tert-butoxide (tBuOK) as a catalyst. researchgate.net This protocol offers the advantages of mild reaction conditions, easy work-up, and good yields. researchgate.net

In another instance, the synthesis of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives has been accomplished under solvent-free conditions using ammonium (B1175870) chloride as a catalyst. nih.gov This highlights the potential for synthesizing pyrimidine-based structures without the need for volatile organic solvents.

Solvent-free conditions have also been utilized in conjunction with microwave irradiation and a molecular sieve catalyst for the synthesis of benzopyrans, demonstrating a multi-faceted approach to environmentally benign synthesis. mdpi.com

Table 2: Solvent-Free Synthesis of Pyrimidine Analogues

Product Starting Materials Catalyst Conditions Key Advantages Reference
Pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines Heterocyclic o-aminonitriles, Cyanopyridines tBuOK Microwave-assisted Easy work-up, mild conditions, good yields researchgate.net
6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitriles Aromatic aldehydes, Urea, Malononitrile Ammonium chloride - Avoids volatile organic solvents nih.gov
Benzopyrans Aldehyde, Activated methylene (B1212753) derivative, Naphthalen-2-ol/Phenol derivatives 5 Å molecular sieves Microwave irradiation Excellent yields, short reaction times mdpi.com

Catalytic Systems (e.g., Al2O3, Molecular Iodine, Copper)

Various catalytic systems have been investigated to improve the efficiency and selectivity of the synthesis of imidazo[1,2-c]pyrimidin-5(6H)-one and its analogues.

Copper Catalysis: Copper catalysts have proven effective in the synthesis of fused pyrimidine systems. A copper-catalyzed C-N coupling and cyclization reaction between 2-(2-bromovinyl)benzimidazoles and cyanamide under microwave irradiation provides a route to benzo rsc.orgnih.govimidazo[1,2-c]pyrimidin-1-amines. nih.govresearchgate.netnih.gov The reaction proceeds in the presence of CuI and a base like K₃PO₄ in DMF. nih.gov This methodology has also been extended to the synthesis of indolo[1,2-c]quinazolin-6-amines from 2-(2-bromophenyl)indoles. nih.gov Additionally, copper-catalyzed C5-selective thio/selenocyanation of 8-aminoquinolines has been developed, showcasing the versatility of copper in C-H functionalization reactions. rsc.org

Molecular Iodine Catalysis: Molecular iodine has emerged as an environmentally benign and efficient catalyst for the synthesis of various heterocyclic compounds. It has been used to catalyze the three-component coupling of 2-aminopyridine (B139424) derivatives, acetophenones, and dimedone to produce imidazo[1,2-a]pyridine (B132010) scaffolds. nih.gov This method is notable for its high product yields (up to 96%), short reaction times, and modest catalyst loading. nih.gov Iodine has also been used to catalyze the multicomponent, one-pot synthesis of 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids. researchgate.net Furthermore, a metal-free oxidative cross-coupling of imidazo[1,2-a]pyridines and methylketones promoted by molecular iodine in DMSO has been reported. rsc.org

The synthesis of 8-halogenated imidazo[1,2-c]pyrimidines can be achieved by the cyclization of 5-halocytosines with chloroacetaldehyde. lookchem.com The resulting 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one can then undergo further functionalization, such as Suzuki-Miyaura cross-coupling reactions. lookchem.com

While not explicitly detailed for this compound, the use of alumina (B75360) (Al₂O₃) as a solid support or catalyst is a common strategy in organic synthesis to enhance reaction rates and simplify product isolation. Gold nanoparticles have also been reported as a catalyst for the synthesis of imidazo[1,2-a]pyrimidines under green conditions. mdpi.com

Table 3: Catalytic Systems in the Synthesis of Imidazo[1,2-c]pyrimidine Analogues

Catalyst Reaction Type Product Key Features Reference
Copper (CuI) C-N Coupling/Cyclization Benzo rsc.orgnih.govimidazo[1,2-c]pyrimidin-1-amines Microwave-assisted, moderate to good yields nih.govresearchgate.netnih.gov
Molecular Iodine (I₂) Three-component coupling Imidazo[1,2-a]pyridine scaffolds High yields, short reaction times, environmentally benign nih.gov
Molecular Iodine (I₂) Multicomponent, one-pot 5-Aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids Efficient, avoids intermediate isolation researchgate.net
Gold Nanoparticles Cyclocondensation 2-Phenyl-imidazo[1,2-a]pyrimidines Green conditions, high yields mdpi.com

Structure Activity Relationship Sar Studies of 8 Bromoimidazo 1,2 C Pyrimidin 5 6h One and Its Derivatives

Impact of Substitution at Position 8 on Biological Efficacy

The substitution at the 8-position of the imidazo[1,2-c]pyrimidin-5(6H)-one core has been a primary focus of SAR studies, revealing its significant influence on the biological properties of the resulting derivatives.

Influence of Aryl and Heteroaryl Moieties on Cytotoxic Activity

Research has demonstrated that the introduction of various aryl and heteroaryl groups at the 8-position, often via Suzuki cross-coupling reactions with an 8-iodo or 8-bromo precursor, can profoundly impact cytotoxic activity. researchgate.net A study involving the synthesis of ten derivatives with different aryl and heteroaryl moieties showed that two compounds, in particular, exhibited promising biological activity against seven tumor cell lines, with one derivative displaying a good therapeutic index. researchgate.net This highlights the potential for developing selective anticancer agents by carefully selecting the substituent at this position.

The nature of the aryl or heteroaryl ring and its substituents are critical determinants of cytotoxic efficacy. For instance, certain substitutions can lead to compounds capable of disrupting cellular energy metabolism, ultimately causing tumor cell death. researchgate.net The electronic properties and steric bulk of these appended rings play a crucial role in their interaction with biological targets.

Table 1: Cytotoxic Activity of Selected 8-Substituted Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives

Compound ID8-SubstituentCancer Cell LinesActivityReference
3h Aryl/HeteroarylSeven tumor cell linesPromising biological activity, good therapeutic index researchgate.net
102 Not specifiedLeukemia (CCRF-CEM, CEM-DNR bulk, K562, K562-Tax), A549, Colon (HCT-116, HCT-116p53-/-)Moderate to good activity researchgate.net

Correlation between Substituent Size and Kinase Inhibitory Potency (e.g., CDK2)

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been identified as a novel core for the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy. nih.govnih.gov SAR studies have established a clear correlation between the size of the substituent at position 8 and the compound's CDK2 inhibitory potency.

Generally, smaller aromatic substituents at the 8-position, such as those up to the size of a naphthyl or methoxyphenyl group, lead to compounds with single-digit micromolar IC50 values. nih.gov In contrast, the introduction of larger, bulkier substituents, like substituted biphenyls, tends to decrease the inhibitory activity. nih.gov This suggests that the ATP-binding pocket of CDK2, where these inhibitors act, has specific spatial constraints. The binding mode of these compounds often involves the formation of hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.govnih.gov

Table 2: CDK2 Inhibitory Potency of 8-Substituted Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives

Substituent Size at Position 8CDK2 Inhibition (IC50)Reference
Small (up to naphthyl or methoxyphenyl)Single-digit micromolar nih.gov
Large (e.g., substituted biphenyls)Decreased activity nih.gov

SAR of Chemical Modifications at Positions 2, 3, and 6

While position 8 has been a major focus, modifications at other positions of the imidazo[1,2-c]pyrimidin-5(6H)-one ring system also play a significant role in modulating biological activity. nih.gov Synthetic strategies including halogenation, Dimroth-type rearrangement, and alkylation have been employed to introduce diversity at positions 2, 3, and 6. nih.gov

Studies on related imidazotetrazinones have shown that alterations at position 6 can impact antitumor activity. nih.gov For these compounds, smaller or linear alkyl groups at position 6 resulted in optimal antitumor activity, which diminished as the size and branching of the substituent increased. nih.gov This effect could be attributed to altered transport characteristics or a failure of bulkier derivatives to fit into a specific binding site. nih.gov While directly analogous studies on 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one are less detailed in the provided context, these findings suggest that steric bulk at position 6 is a critical parameter to consider for maintaining or enhancing biological efficacy. Modifications at positions 2 and 3 have also been explored, contributing to a more comprehensive understanding of the SAR for this scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further rationalize the observed SAR and to guide the design of more potent and selective derivatives, quantitative structure-activity relationship (QSAR) modeling has been employed.

Three-Dimensional QSAR (3D-QSAR) for Predictive Activity

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have proven to be valuable tools for understanding the SAR of imidazo[1,2-c]pyrimidine (B1242154) derivatives. cjsc.ac.cn These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for biological activity.

For a series of imidazo[1,5-c]pyrimidine (B12980393) derivatives acting as EED inhibitors, robust and predictive CoMFA and CoMSIA models were developed. cjsc.ac.cn These models, combined with molecular docking, highlighted the importance of cation-π, π-π stacking, and hydrogen bonding interactions for inhibitory activity. cjsc.ac.cn Such insights are instrumental in designing new molecules with enhanced potency. The predictive power of these models allows for the virtual screening of novel compounds, prioritizing the synthesis of those with the highest predicted activity.

Physicochemical Descriptors in SAR Analysis

The analysis of physicochemical descriptors is fundamental to understanding and predicting the biological activity of the this compound derivatives. These descriptors quantify various properties of the molecules that influence their pharmacokinetic and pharmacodynamic behavior.

Key physicochemical descriptors include:

Molecular Weight and Size: As seen in the CDK2 inhibition studies, the size of substituents, particularly at position 8, is a critical factor. nih.gov

Lipophilicity (logP): This descriptor affects a compound's solubility, membrane permeability, and binding to hydrophobic pockets of target proteins.

Electronic Properties: The distribution of electron density, influenced by the substituents, governs the potential for hydrogen bonding, and electrostatic and cation-π interactions. cjsc.ac.cn Molecular electrostatic potential (MEP) maps can be used to visualize these properties and identify reactive sites. researchgate.net

Molar Refractivity: This descriptor, related to the volume and polarizability of a molecule, has been shown to be a determining factor for the antibacterial activity of some imidazo[1,2-a]pyrimidine (B1208166) derivatives, where an increase in molar refractivity led to a decrease in activity. dergipark.org.tr

By correlating these descriptors with biological activity, researchers can build predictive QSAR models that guide the synthesis of new derivatives with improved therapeutic profiles.

Preclinical Pharmacological Investigations of Imidazo 1,2 C Pyrimidin 5 6h One Compounds

In Vitro Anti-proliferative and Cytotoxic Activities

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been identified as a promising core structure for the development of novel anti-proliferative agents. nih.gov Research into this class of compounds, including the 8-bromo derivative, has focused on their ability to inhibit key regulators of the cell cycle and to induce cytotoxic effects in various cancer cell lines. These investigations provide a foundation for understanding their potential as cancer therapeutics.

A primary mechanism through which imidazo[1,2-c]pyrimidin-5(6H)-one compounds exert their anti-proliferative effects is the inhibition of Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net CDK2 is a critical enzyme that, in complex with cyclin E or cyclin A, regulates the transition from the G1 to the S phase of the cell cycle. nih.gov Its overexpression is common in many human tumors, making it an attractive target for pharmacological intervention. researchgate.net

In vitro enzymatic assays have been crucial in quantifying the inhibitory potential of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives against CDK2. A series of compounds with various aromatic substitutions at position 8 were tested, revealing that many derivatives exhibit inhibitory activity in the micro- to submicromolar range against the CDK2/cyclin E complex. nih.govresearchgate.netnih.gov

Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent at the 8-position significantly influences inhibitory potency. nih.gov Generally, smaller aromatic moieties, such as naphthyl or methoxyphenyl, result in single-digit micromolar IC50 values. nih.gov In contrast, larger substituents, like substituted biphenyls, tend to decrease the compound's activity. nih.gov The binding mode for these inhibitors involves interactions within the ATP-binding pocket of CDK2, including the formation of hydrogen bonds with the hinge region residue Leu83. nih.gov

Table 1: CDK2/cyclin E Inhibition by Imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives
CompoundSubstitution at Position 8IC50 (µM)
Derivative ASmall Aromatic MoietySingle-digit µM Range
Derivative BLarge Biphenyl MoietyDecreased Activity

The development of effective kinase inhibitors is often challenged by the high degree of conservation in the ATP-binding pockets across the human kinome. nih.gov For imidazo[1,2-c]pyrimidin-5(6H)-one compounds, selectivity profiling is essential to determine their specificity for CDK2 over other related protein kinases. Studies have indicated that these compounds can achieve high selectivity for CDK2. nih.gov This selectivity is a key attribute, as off-target kinase inhibition can lead to unintended cellular effects. The low cytotoxicity observed in certain cell lines has been attributed to this high selectivity towards CDK2. nih.gov

The anti-proliferative activity of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives has been assessed against a variety of human cancer cell lines. Research has demonstrated their potential cytotoxic effects in hematological malignancies and solid tumors. For instance, these compounds have been evaluated against leukemia cell lines. researchgate.netnih.gov While they displayed inhibitory action against CDK2, their cytotoxic impact on leukemia cells was found to be low, a characteristic linked to their high kinase selectivity. nih.gov

Furthermore, the potential of CDK inhibitors to induce apoptosis has been noted in several osteosarcoma cell lines. researchgate.net Given that CDK2 is frequently overexpressed in human tumors and is essential for the proliferation of tumor cells, this class of compounds holds relevance for cancers that are dependent on CDK2 activity. researchgate.net

The anti-proliferative effects of imidazo[1,2-c]pyrimidin-5(6H)-one compounds are rooted in their ability to disrupt fundamental cellular processes, primarily cell cycle progression and the induction of programmed cell death (apoptosis).

By inhibiting CDK2, these compounds can trigger a cell cycle arrest, preventing cancer cells from transitioning from the G1 to the S phase. researchgate.net This halt in proliferation is a direct consequence of inhibiting the kinase responsible for phosphorylating key substrates required for DNA replication.

In addition to cell cycle arrest, the inhibition of cyclin-dependent kinases can also lead to the induction of apoptosis. researchgate.net Research on related imidazo[1,2-a]pyridine (B132010) compounds has shown that they can cause cell cycle arrest by increasing the levels of tumor suppressor proteins like p53 and p21. nih.govnih.gov The activation of such pathways can ultimately trigger the apoptotic cascade, leading to the elimination of cancer cells. nih.govnih.gov

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Antimicrobial Efficacy

In addition to their anti-cancer properties, certain novel imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have been synthesized and evaluated for their antimicrobial capabilities. researchgate.netresearchgate.net Investigations have explored their activity against various pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria. ekb.eg

In one study, newly synthesized compounds were screened for antioxidant and antibacterial applications. researchgate.net Another investigation using the disc diffusion technique tested derivatives against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. ekb.eg The results showed that all tested chalcone (B49325) derivatives of the scaffold had activity against P. aeruginosa and B. subtilis. ekb.eg Activity against E. coli and S. aureus was observed for specific derivatives, with some compounds showing significant zones of inhibition compared to standard antibiotics. ekb.eg These findings suggest that the imidazo[1,2-c]pyrimidin-5(6H)-one core structure can also serve as a template for the development of new antibacterial agents. researchgate.netresearchgate.net

Antibacterial Spectrum and Potency

Derivatives of the imidazo[1,2-c]pyrimidine (B1242154) scaffold have been evaluated for their efficacy against a panel of clinically relevant bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. researchgate.net

In one study, novel chalcone derivatives of imidazo[1,2-c]pyrimidine were synthesized and assessed for their antimicrobial activity. ekb.eg The results indicated that all tested compounds demonstrated antibacterial effects against P. aeruginosa. A specific derivative, compound 5f, showed notable activity against several bacterial strains, with its efficacy compared to the standard antibiotic Ampicillin. The activity was quantified as a percentage, indicating significant inhibition of bacterial growth. ekb.eg

Another study investigated a newly synthesized fused imidazo[1,2-c]pyrimidin-5(6H)-one derivative, 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one (referred to as compound 2a), against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. researchgate.net The antibacterial activity was determined by measuring the diameter of the inhibition zone at a concentration of 25 μg/mL. While the compound showed no activity against E. coli, it exhibited inhibitory effects against the other two strains. researchgate.net

Antibacterial Activity of Imidazo[1,2-c]pyrimidine Derivatives
CompoundBacterial StrainActivity MeasurementResultReference
Compound 5f (Chalcone derivative)S. aureus% Activity vs. Ampicillin87.5% ekb.eg
Compound 5f (Chalcone derivative)P. aeruginosa% Activity vs. Ampicillin78.26% ekb.eg
Compound 5f (Chalcone derivative)E. coli% Activity vs. Ampicillin64% ekb.eg
Compound 2a (3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one)S. aureusInhibition Zone (25 µg/mL)10 mm researchgate.net
Compound 2a (3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one)P. aeruginosaInhibition Zone (25 µg/mL)14 mm researchgate.net
Compound 2a (3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one)E. coliInhibition Zone (25 µg/mL)0 mm researchgate.net

Antifungal Activities

The potential of imidazo[1,2-c]pyrimidine derivatives as antifungal agents has been explored, with a particular focus on their activity against Candida albicans, a common cause of fungal infections in humans. Several studies have synthesized and evaluated derivatives of the related imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine scaffolds, demonstrating promising results. nih.govscirp.orgnih.gov

Research on chalcone derivatives of imidazo[1,2-c]pyrimidine demonstrated that several compounds possessed activity against C. albicans. ekb.eg Notably, compound 5b exhibited significant antifungal activity when compared to the standard antifungal drug Clotrimazole. ekb.eg Another study on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives identified four compounds with minimum inhibitory concentrations (MICs) below 300 µmol/L against a resistant strain of Candida albicans. scirp.org Among these, compound 10i was the most potent, with a MIC of 41.98 µmol/L. scirp.org

Antifungal Activity of Imidazo-pyrimidine and -pyridine Derivatives against Candida albicans
CompoundActivity MeasurementResultReference
Compound 5b (Chalcone derivative)% Activity vs. Clotrimazole70.37% ekb.eg
Compound 10i (Imidazo[1,2-a]pyridinyl-1-arylpropenone)MIC41.98 µmol/L scirp.org

Antiviral Activities

The imidazo[1,2-c]pyrimidin-5(6H)-one core is recognized for its broad-spectrum antiviral potential, with studies indicating activity against significant human and plant viruses. acs.org

Hepatitis B virus (HBV) infection is a major global health issue, and the development of new antiviral agents is crucial. amegroups.cn Research has indicated that the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold possesses anti-HBV activity. acs.org Further studies have shown that nucleoside derivatives incorporating this heterocyclic core exhibit promising activities against HBV. acs.org While specific data for 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one is not detailed, related compounds with a similar fused heterocyclic structure have demonstrated potent inhibition of HBV replication. For instance, a series of ring-expanded nucleobase analogues were tested, with one compound, ZP-88, showing a good activity profile against HBV by inhibiting the release of extracellular virions with a half-maximal effective concentration (EC₅₀) of 1.7 µM. nih.gov

Pepper Mild Mottle Virus (PMMoV) is a resilient plant pathogen that can cause significant crop damage. nih.gov A series of twenty-eight imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives with a sulfonamide scaffold were designed and synthesized to evaluate their inactivating effects on PMMoV. acs.orgacs.orgnih.gov One compound, designated B29, demonstrated superior inactivating activity against PMMoV compared to the commercial agent ningnanmycin (B12329754) and a template molecule. acs.orgacs.org The mechanism of action for compound B29 was found to involve causing severe fractures of the virus particles. acs.org

Inactivating Activity against Pepper Mild Mottle Virus (PMMoV)
CompoundEC₅₀ (µg/mL)Reference
Compound B2911.4 acs.orgacs.org
Ningnanmycin (Control)65.8 acs.orgacs.org
Template Molecule B1615.3 acs.orgacs.org

Antioxidant Properties

Oxidative stress is implicated in numerous diseases, making the search for effective antioxidants a key area of research. Compounds based on the imidazo[1,2-c]pyrimidin-5(6H)-one structure have been investigated for their potential to neutralize harmful free radicals. researchgate.net

The antioxidant capacity of newly synthesized fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives has been evaluated using standard in vitro assays, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging methods. researchgate.net These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable radicals. nih.govnih.gov

A study investigating 3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one (compound 2a) and a related imidazo-purine compound (3a) determined their half-maximal inhibitory concentration (IC₅₀) values in the DPPH assay. researchgate.net The results showed that these compounds possess significant radical scavenging activity, with compound 3a being particularly potent. researchgate.net The study also confirmed antioxidant screening using the ABTS method. researchgate.net

DPPH Radical Scavenging Activity
CompoundIC₅₀ (µg/mL)Reference
Compound 2a (3-phenylimidazo[1,2-c]pyrimidin-5(6H)-one)47.59 researchgate.net
Compound 3a (7-phenyl-3H-imidazo[2,1-i]purine)23.28 researchgate.net
Vitamin C (Control)5.06 researchgate.net

Anti-inflammatory Studies

The imidazopyrimidine scaffold is recognized for its wide range of biological activities, attracting significant interest in medicinal chemistry. eco-vector.comnih.gov Various derivatives of imidazo[1,2-a]pyrimidines, a closely related structural class, have been synthesized and investigated for their anti-inflammatory properties. nih.govdergipark.org.tr Research has shown that certain imidazo[1,2-a]pyrimidine derivatives exhibit anti-inflammatory effects, with some demonstrating selectivity for cyclooxygenase-2 (COX-2). dergipark.org.tr The imidazole (B134444) ring, a core component of this heterocyclic system, is also well-documented for its potential anti-inflammatory properties. researchgate.net While the broader imidazopyrimidine class has been a subject of anti-inflammatory research, specific preclinical data focusing on the anti-inflammatory activity of this compound are not extensively detailed in the current literature, indicating an area for future investigation.

Exploration of Other Biological Activities within the Imidazopyrimidine Class

The therapeutic potential of the imidazopyrimidine class extends to antiparasitic applications. In the search for new treatments for leishmaniasis, a library of imidazo-fused heterocycles was screened against Leishmania amazonensis. nih.govacs.org From this screening, an imidazo[1,2-a]pyrimidine derivative, compound 24 , emerged as a particularly effective agent against the amastigote form of the parasite, which is the stage relevant to human disease. nih.govnih.gov

Compound 24 demonstrated a half-maximal inhibitory concentration (IC50) of 6.63 µM, proving to be approximately twice as active as the reference drug, miltefosine. acs.orgnih.govacs.org Furthermore, the compound exhibited a favorable selectivity profile, being more than ten times more destructive to the intracellular parasites than to the host macrophage cells. nih.govresearchgate.net These findings underscore the imidazo-pyrimidine scaffold as a promising pharmacophore for the development of novel antileishmanial drugs. acs.orgnih.gov

CompoundTarget OrganismActivity (IC50)Reference Drug (Miltefosine) Activity
Compound 24Leishmania amazonensis (amastigotes)6.63 µM~13.2 µM

Derivatives of the imidazopyrimidinone core have been identified as novel positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.govnih.gov The potentiation of mGlu5 is being explored as a therapeutic strategy for central nervous system (CNS) disorders, such as schizophrenia, by indirectly correcting hypothesized NMDA receptor hypofunction. nih.govmdpi.com

In a study focused on the discovery and structure-activity relationship (SAR) of this class, researchers developed two series of imidazopyrimidinones and dihydroimidazopyrimidinones. nih.gov The compounds were evaluated for their ability to modulate mGlu5 in a calcium mobilization assay. SAR exploration, including substitutions on the amide moiety and the lactam ring, led to significant improvements in potency and efficacy. nih.gov For instance, the introduction of fluorine-containing phenyl rings at the lactam position markedly enhanced mGlu5 PAM activity. nih.gov

One of the most promising compounds from this investigation was compound 4a , which demonstrated good in vitro potency and efficacy. nih.govnih.gov Subsequent evaluation showed it had acceptable pharmacokinetic properties and in vivo efficacy in a preclinical model of psychosis. nih.gov

CompoundIn Vitro Potency (EC50)In Vitro Efficacy (% Glu Max)
3a>30 µM19%
3e0.126 µM114%
3g0.117 µM105%
4a0.016 µM104%

Molecular and Cellular Mechanisms of Action

Molecular Basis of Kinase Inhibition

The imidazo[1,2-c]pyrimidin-5(6H)-one structure serves as a potent scaffold for the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle.

Derivatives of the imidazo[1,2-c]pyrimidin-5(6H)-one core have been demonstrated to function as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) by competing with ATP for its binding site. The co-crystal structure of a derivative, compound 3b (an N-benzylated 8-phenyl-substituted version), in complex with fully active CDK2 confirms that the inhibitor occupies the ATP pocket. mdpi.com This competitive mode of inhibition is a common mechanism for small-molecule kinase inhibitors, which prevent the kinase from phosphorylating its downstream substrates by blocking access to the necessary ATP molecule. nih.govmdpi.com The binding is further confirmed by isothermal titration calorimetry, which measures the thermodynamic parameters of the interaction. mdpi.com

The stability and specificity of the inhibitor's binding within the kinase's active site are dictated by precise molecular interactions. X-ray crystallography has revealed that imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors form critical hydrogen bonds with the hinge region of CDK2, a flexible loop that connects the N- and C-lobes of the kinase domain. nih.gov Specifically, a key hydrogen bonding interaction occurs between the inhibitor and the backbone of Leu83 in the hinge region. mdpi.com Docking studies and quantum mechanical scoring of various substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have shown that the binding modes can feature up to two hydrogen bonds with the hinge region, which is crucial for potent inhibitory activity. nih.gov

Table 1: Key Interactions in CDK2 Inhibition
FeatureDescriptionInteracting ResidueReference
Binding Mode ATP CompetitiveATP Pocket mdpi.com
Key Interaction Hydrogen BondingHinge Region (Leu83) nih.govmdpi.com

Mechanistic Insights into Antimicrobial Activity

The imidazo[1,2-c]pyrimidine (B1242154) scaffold is not only active against human enzymes but also shows promise as an antimicrobial agent, with mechanisms involving direct interaction with viral components and disruption of essential fungal pathways.

Nucleoside derivatives of imidazo[1,2-c]pyrimidin-5(6H)-one incorporating a sulfonamide scaffold have been designed and synthesized, demonstrating significant inactivating activity against the Pepper mild mottle virus (PMMoV). nih.gov The mechanism of this antiviral action involves direct interaction with the PMMoV coat protein (CP). Microscale thermophoresis (MST) and molecular docking studies have elucidated this interaction, showing that a lead compound, B29 , binds to the viral coat protein. nih.gov

Further investigation into the binding site revealed that specific amino acid residues are critical for this interaction. The binding affinity of compound B29 was significantly reduced when mutations were introduced at positions 62 (Arginine to Alanine, R62A) and 144 (Leucine to Alanine, L144A) of the coat protein. nih.gov This suggests that the amino acids at positions 62 and 144 of the PMMoV CP are likely key sites for the compound's antiviral action. nih.gov Transmission electron microscopy confirmed that this interaction leads to a severe fracture of the PMMoV virions. nih.gov

Table 2: Viral Protein Interaction Data
CompoundTarget ProteinKey Amino Acid SitesBinding Affinity (Kd)MechanismReference
B29 PMMoV CPWild-Type4.76 μMVirion Fracture nih.gov
B29 PMMoV CPR62AR62A202.84 μMReduced Binding nih.gov
B29 PMMoV CPL144AL144A141.57 μMReduced Binding nih.gov

While direct studies on 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one are specific, related pyrimidine-based heterocyclic compounds have shown clear antifungal activity by inhibiting the ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity, leading to fungal cell death. nih.gov

Studies on pyridine (B92270) and pyrimidine (B1678525) derivatives have shown they can inhibit lanosterol (B1674476) demethylase, a key enzyme in the ergosterol pathway. nih.gov A strong correlation has been observed between the concentration of these compounds required to alter the fungal sterol profile and their minimum inhibitory concentration (MIC) against Candida albicans, strongly suggesting that growth inhibition is caused by the reduction in ergosterol synthesis. nih.gov Molecular docking studies on fused pyridine-pyrimidine hybrids further support this mechanism, showing favorable interactions with sterol 14-alpha demethylase, a critical enzyme in the pathway. nih.gov This indicates a probable mechanism of action for antifungal pyrimidine scaffolds.

Downstream Cellular Pathway Modulation (e.g., PI3K pathway for related scaffolds)

The broader family of imidazo-fused pyrimidines and pyridines has been identified as potent modulators of critical downstream cellular signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/AKT signaling cascade is a central regulator of cell growth, proliferation, and survival, and its abnormal activation is a hallmark of many cancers. jst.go.jp

Derivatives based on related scaffolds, such as imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines, have been developed as potent PI3K inhibitors. jst.go.jpderpharmachemica.com For instance, certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives act as highly potent inhibitors of PI3Kα, inducing cell cycle arrest and apoptosis in cancer cells. jst.go.jp By inhibiting PI3K, these compounds can also affect downstream effectors, including the MAPK signaling pathway, demonstrating the broader impact of this heterocyclic system on cellular signaling networks. jst.go.jp

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how ligands like the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold interact with protein targets.

Research has identified the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold as a novel core for the inhibition of cyclin-dependent kinase 2 (CDK2), a key protein in cell cycle regulation. nih.gov Molecular docking studies, using tools like Glide, have been performed to predict the binding modes of a series of compounds with this core, including those with substitutions at the 8-position. nih.gov

Target ProteinDocking SoftwareKey Interactions PredictedFinding
Cyclin-Dependent Kinase 2 (CDK2)GlideFormation of up to two hydrogen bonds with the hinge region.The orientation of the inhibitor core and the placement of the 8-substituent influence binding and inhibitory activity. nih.gov

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govscispace.comrsc.org This process often starts with a known active compound or "hit," whose structure is used as a "seed" to search for analogues in proprietary or public databases. scispace.com

In the context of related heterocyclic scaffolds like imidazo[1,2-a]pyridines, which were investigated as agents against visceral leishmaniasis, collaborative virtual screening has proven effective. nih.govscispace.comrsc.org This approach involves in silico similarity searches across multiple large, proprietary pharmaceutical company databases. scispace.com The identified "similar" molecules are then tested for biological activity, allowing for a rapid expansion of the hit chemotype and exploration of the structure-activity relationship (SAR). nih.govscispace.com This methodology allows for the investigation of multiple substitution points on the core structure, helping to build a comprehensive understanding of the pharmacophore required for activity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. arxiv.org These simulations allow the study of the dynamic evolution of a system, providing a more realistic representation of the biological environment compared to static docking poses. MD simulations can be used to assess the stability of a predicted ligand-protein complex over time. For instance, after docking a ligand to its target, an MD simulation can be run to observe if the complex remains stable, which is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the components. mdpi.com Equilibrium in the simulation suggests a stable binding interaction. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations offer a deeper understanding of the electronic properties of molecules, which govern their reactivity and interaction energies.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the related imidazo[1,2-c]pyrimidine (B1242154) scaffold, DFT calculations have been employed to optimize ground-state geometries and compute electronic properties. researchgate.net

Studies on imidazo[1,2-c]pyrimidine azo-dyes utilized the B3LYP functional with a 6-311G(d,p) basis set. researchgate.net These calculations provided insights into the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's reactivity. researchgate.net Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack. researchgate.net

Calculation MethodBasis SetProperties Investigated
DFT / B3LYP6-311G(d,p)Optimized geometries, HOMO-LUMO energies, Molecular Electrostatic Potential (MEP). researchgate.net

To refine the results from molecular docking, physics-based scoring methods employing quantum mechanics (QM) are used. Semiempirical QM (SQM) methods, which are faster than ab initio QM methods, are particularly useful in computer-aided drug design. nih.govresearchgate.net

For the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, semiempirical QM-based scoring was used to analyze the docking results with CDK2. nih.gov This method helps to identify the most probable and energetically favorable binding modes from the various poses generated by docking software. nih.gov By providing a more accurate estimation of the interaction energies, this scoring function aids in rationalizing the observed structure-activity relationships and guides future efforts in the structure-based design and optimization of substituents to enhance potency. nih.govnih.gov

In Silico Pharmacokinetic and Toxicological Predictions (ADME-Tox for lead optimization)

Computational, or in silico, studies are a cornerstone of modern drug discovery, enabling the early prediction of a compound's pharmacokinetic and toxicological profile. This approach, often summarized by the acronym ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity), allows researchers to prioritize lead candidates with a higher probability of success in later-stage clinical trials, thereby saving significant time and resources. For the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold and its analogs, in silico tools have been employed to evaluate their potential as viable drug candidates.

While specific ADME-Tox data for 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one is not extensively available in the public domain, studies on the closely related imidazo[1,2-a]pyrimidine (B1208166) derivatives provide valuable insights into the likely properties of this compound class. These investigations reveal a promising profile for many derivatives, suggesting that the core scaffold is a suitable foundation for developing orally bioavailable drugs with acceptable safety profiles.

Detailed research findings from studies on imidazo[1,2-a]pyrimidine derivatives indicate that these compounds generally exhibit good drug-like characteristics. mdpi.comnih.gov For instance, many analyzed compounds adhere to established rules for oral bioavailability, such as Lipinski's Rule of Five, and the Veber and Egan rules. mdpi.com These rules are based on physicochemical properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, which are critical determinants of a molecule's ability to be absorbed after oral administration.

One study on a series of imidazo[1,2-a]pyrimidine derivatives found that the most active compounds demonstrated promising pharmacokinetic safety profiles. mdpi.com The analysis included predictions for Caco-2 permeability, which is an indicator of intestinal absorption. The results showed that the compounds generally have good permeability. mdpi.com Furthermore, toxicological predictions for these derivatives suggested they are not hepatotoxic and are non-carcinogenic, which are crucial parameters for lead optimization. mdpi.com

Another computational investigation on different imidazo[1,2-a]pyrimidine derivatives also highlighted their promising drug-like characteristics. nih.gov The use of online tools like SwissADME and pkCSM for these predictions is a common practice in the field, providing standardized and reproducible assessments of ADME-Tox properties. mdpi.comnih.gov

The following tables summarize the types of data typically generated in these in silico studies for imidazo[1,2-a]pyrimidine derivatives, which can be considered indicative for related structures like this compound.

Table 1: Representative In Silico Physicochemical and Drug-Likeness Predictions for Imidazo[1,2-a]pyrimidine Derivatives

ParameterTypical Predicted Value/RangeSignificance for Drug-Likeness
Molecular Weight100 - 500 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability. mdpi.com
MLogP / WLogP (Lipophilicity)< 5Optimal lipophilicity for membrane permeability and solubility. mdpi.com
Hydrogen Bond Donors (n-HD)< 5Adherence to Lipinski's Rule of Five. mdpi.com
Hydrogen Bond Acceptors (n-HA)< 10Adherence to Lipinski's Rule of Five. mdpi.com
Topological Polar Surface Area (TPSA)VariesInfluences drug transport and bioavailability.
Rotatable BondsVariesAffects conformational flexibility and binding.

This table is a representation of typical data and does not correspond to specific measured values for this compound.

Table 2: Representative In Silico ADME-Tox Predictions for Imidazo[1,2-a]pyrimidine Derivatives

ADME-Tox ParameterTypical PredictionImplication for Lead Optimization
Absorption
Caco-2 PermeabilityGood (> -5.15 cm/s)High potential for intestinal absorption. mdpi.com
Metabolism
CYP450 InhibitionVariesPrediction of potential drug-drug interactions.
Toxicity
HepatotoxicityNot HepatotoxicReduced risk of liver damage. mdpi.com
CarcinogenicityNot CarcinogenicLower long-term toxicity risk. mdpi.com
AMES ToxicityVariesAssessment of mutagenic potential.

This table is a representation of typical data and does not correspond to specific measured values for this compound.

These computational assessments are critical in the early stages of drug development. By flagging compounds with potential liabilities, such as poor absorption or high toxicity, research efforts can be focused on more promising candidates within the imidazo[1,2-c]pyrimidin-5(6H)-one chemical space.

Advanced Analytical Characterization in Academic Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for confirming the covalent structure of a synthesized compound. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a detailed fingerprint of the compound's atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique identifies the chemical environment of hydrogen atoms within the molecule. For 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one, ¹H NMR would be expected to show distinct signals for the protons on the imidazo[1,2-c]pyrimidine (B1242154) core. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet), and integration (number of protons) of each signal would confirm the arrangement of protons. For instance, protons on the imidazole (B134444) and pyrimidine (B1678525) rings would appear in characteristic aromatic or heteroaromatic regions of the spectrum.

¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing complementary information to ¹H NMR. Each unique carbon atom in this compound would produce a signal at a specific chemical shift, indicating its electronic environment. The presence of the carbonyl group (C=O) at the 5-position would be confirmed by a characteristic downfield signal, typically in the range of 160-180 ppm. beilstein-journals.org The carbon atom attached to the bromine (C8) would also have a distinctive chemical shift.

While commercial suppliers indicate the availability of NMR data for this compound, specific, publicly accessible academic literature detailing these spectral assignments could not be identified in the conducted search. moldb.combldpharm.com For related imidazo[1,2-a]pyrimidine (B1208166) structures, detailed NMR assignments have been crucial for confirming their synthesis and regiochemistry. nih.govbeilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data This table is illustrative of the expected data format. Specific experimental values for this compound are not available in the reviewed public sources.

Technique Expected Observations Data
¹H NMR Signals for protons on the fused ring system and NH proton. Data not available in reviewed sources.
¹³C NMR Signals for each unique carbon, including C=O and C-Br. Data not available in reviewed sources.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry techniques are vital for determining the molecular weight and elemental formula of a compound with high precision.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the unambiguous determination of the elemental formula. For this compound (C₆H₄BrN₃O), HRMS would be used to confirm the exact mass, which is calculated to be 213.9538 g/mol for the most common isotopes ([M+H]⁺ of 214.9616). abovchem.com The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable, providing definitive evidence of its presence in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique first separates a sample using liquid chromatography and then detects the components using mass spectrometry. LC-MS is primarily used to assess the purity of the compound and confirm its molecular weight. While several vendors list the availability of LC-MS data for this compound, the specific results are not publicly detailed. moldb.combldpharm.com

Table 2: High-Resolution Mass Spectrometry Data This table is illustrative of the expected data format. Specific experimental values for this compound are not available in the reviewed public sources.

Technique Parameter Data
HRMS Molecular Formula C₆H₄BrN₃O
Calculated Mass [M] 213.9538
Observed Mass [M+H]⁺ Data not available in reviewed sources.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is particularly useful for identifying functional groups. For this compound, FT-IR would be expected to show characteristic absorption bands (in cm⁻¹) for the N-H bond of the lactam, the C=O (amide carbonyl) stretching vibration (typically around 1650-1700 cm⁻¹), and C-N and C=C bonds within the heterocyclic ring structure. ijirset.com Although a standard characterization technique, specific FT-IR spectral data for this compound were not found in the reviewed literature.

Biophysical Methods for Quantitative Binding Analysis

Once a compound's structure is confirmed, biophysical methods are used to study its interactions with biological macromolecules, such as proteins. These techniques are crucial for drug discovery and chemical biology to quantify binding affinity and understand the thermodynamic driving forces of the interaction.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.gov By titrating the compound of interest into a solution containing a target protein, ITC can determine the binding affinity (K_d, dissociation constant), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. researchgate.netwhiterose.ac.uk This complete thermodynamic profile provides deep insight into the nature of the interaction. For example, a favorable enthalpic contribution often suggests strong hydrogen bonding or van der Waals interactions.

While the imidazo[1,2-c]pyrimidine core is explored in medicinal chemistry, no specific ITC studies involving this compound were identified in the performed search. researchgate.net

Table 3: Thermodynamic Binding Parameters via ITC This table is illustrative of the data obtained from an ITC experiment. No such experimental data is publicly available for this compound.

Target Protein K_d (μM) ΔH (kcal/mol) -TΔS (kcal/mol) n (Stoichiometry)
Hypothetical Target Data not available Data not available Data not available Data not available

Microscale Thermophoresis (MST) for Molecular Interactions

Microscale Thermophoresis (MST) is a biophysical method that measures the directed movement of molecules along a microscopic temperature gradient. nih.gov This movement, known as thermophoresis, is sensitive to changes in the molecule's size, charge, and hydration shell. nih.gov When a small molecule like this compound binds to a larger, fluorescently-labeled target molecule (e.g., a protein), the thermophoretic movement of the complex changes compared to the unbound target. By measuring this change at different concentrations of the small molecule, a binding curve can be generated and the dissociation constant (K_d) can be determined. MST is known for its low sample consumption and its applicability in complex biological liquids. nih.gov

No academic studies utilizing MST to analyze the binding properties of this compound were found in the reviewed literature.

Table 4: Molecular Interaction Analysis via MST This table is illustrative of the data obtained from an MST experiment. No such experimental data is publicly available for this compound.

Target Protein K_d (μM) Notes
Hypothetical Target Data not available Assay would typically involve titrating the compound against a fluorescently labeled target protein.

Crystallographic Analysis of Protein-Ligand Complexes

Crystallographic analysis provides atomic-level insights into how a compound interacts with its biological target, which is essential for structure-based drug design.

X-ray Co-Crystal Structure Determination (e.g., with CDK2)

The imidazo[1,2-c]pyrimidin-5(6H)-one core has been identified as a potent scaffold for the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in oncology. researchgate.netnih.gov While a co-crystal structure for the specific 8-bromo derivative is not publicly available, a landmark study successfully resolved the co-crystal structure of a closely related analog, 8-phenyl-2-(4-methoxyphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one , in complex with fully active CDK2/cyclin E. researchgate.netnih.gov This provides critical insights into the binding mode for this class of inhibitors.

The analysis revealed that the inhibitor binds within the ATP-binding pocket of the CDK2 enzyme. nih.gov A crucial interaction identified is a hydrogen bond formed between the N1-H of the inhibitor's pyrimidine ring and the backbone carbonyl oxygen of Leu83, a key residue in the kinase hinge region. nih.gov This specific hydrogen bond is a common feature of many kinase inhibitors and is vital for anchoring the compound in the active site. The determination of this co-crystal structure validates the binding mode predicted by earlier docking studies and provides a structural basis for the observed inhibitory activity. nih.govnih.gov This structural information is invaluable for the future rational design and optimization of more potent and selective CDK2 inhibitors based on the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. nih.gov

Table 1: Crystallographic Data for CDK2 in Complex with an Imidazo[1,2-c]pyrimidin-5(6H)-one Analog nih.gov
ParameterValue
PDB ID7N9S
Target ProteinCyclin-dependent kinase 2 (CDK2)
Ligand8-phenyl-2-(4-methoxyphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one
Resolution2.40 Å
Key InteractionHydrogen bond to hinge region residue Leu83
Binding SiteATP Pocket

Electron Microscopy for Morphological Studies

Electron microscopy is a powerful technique for visualizing ultrastructural details, such as the morphology of viral particles, and observing the effects of antiviral compounds.

Transmission Electron Microscopy (TEM) for Viral Morphology

While various derivatives of the related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-c]pyrimidine scaffolds have shown antiviral activity against viruses like Human Cytomegalovirus (HCMV), Varicella-Zoster Virus (VZV), and Hepatitis B Virus (HBV), a review of the scientific literature did not identify any studies that have utilized Transmission Electron Microscopy (TEM) to specifically examine the morphological changes in viral particles following treatment with this compound. nih.gov Antiviral activity for this class of compounds is typically quantified through methods like plaque reduction assays or quantitative measurement of viral nucleic acids, rather than direct morphological observation via TEM.

Molecular Biology Techniques for Expression and Pathway Analysis

Understanding how a compound affects cellular pathways at the level of gene and protein expression is fundamental to elucidating its mechanism of action.

Western Blotting for Protein Expression Levels

Western blotting is a widely used technique to detect and quantify specific proteins in a sample, providing insight into a compound's effect on cellular signaling pathways. Despite the characterization of imidazo[1,2-c]pyrimidine derivatives as kinase inhibitors, a comprehensive search of published academic research did not yield studies employing Western blotting to analyze changes in protein expression levels in response to treatment with this compound.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression

RT-qPCR is a sensitive method for measuring the expression levels of specific genes by quantifying their corresponding mRNA transcripts. This analysis can reveal if a compound's activity involves the upregulation or downregulation of genes involved in specific biological processes. However, a review of the scientific literature found no available studies that have used RT-qPCR to assess the impact of this compound on gene expression profiles.

Future Research Directions and Opportunities

Rational Design and Targeted Synthesis of Novel 8-Bromoimidazo[1,2-c]pyrimidin-5(6H)-one Derivatives

The future of drug development for this compound class hinges on the rational design and efficient synthesis of novel derivatives. Building upon existing knowledge of related heterocyclic systems, medicinal chemists can strategically modify the this compound scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies will be fundamental. Previous research on related imidazo[1,2-c]pyrimidine (B1242154) derivatives has shown that substitutions on the core structure are critical for biological activity. For instance, studies on Syk family kinase inhibitors revealed that specific substitutions led to potent and orally effective compounds. nih.govresearchgate.net Similarly, research on imidazo[1,2-a]pyrimidin-5(1H)-ones as PI3K-beta selective inhibitors was based on rational design from a known compound's docking model. nih.gov

Future synthetic strategies should focus on creating a diverse library of analogs by modifying various positions of the imidazopyrimidine ring. The bromine atom at the 8-position is a key functional group that can be leveraged for cross-coupling reactions, allowing for the introduction of a wide range of substituents (e.g., aryl, heteroaryl, alkyl groups). This approach, common in the synthesis of novel pyrimidine (B1678525) analogs, can be used to probe the chemical space around the core structure. nih.govnih.gov Microwave-assisted synthesis could also be employed to improve reaction times and yields, as demonstrated in the preparation of related 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. nih.gov

Table 1: Proposed Substitutions for SAR Studies

Position for Substitution Type of Substituent Rationale
Position 8 Aryl, Heteroaryl, Alkyl groups (via cross-coupling) Explore interactions with specific pockets in target proteins; modulate lipophilicity.
Position 2 Aromatic and aliphatic groups Influence kinase selectivity and potency, as seen in related kinase inhibitors.

| Position 6 (N-alkylation) | Small alkyl or functionalized chains | Improve solubility and cell permeability. nih.gov |

Comprehensive Elucidation of Underexplored Molecular Targets and Pathways

While the imidazo[1,2-c]pyrimidine scaffold is known to interact with certain biological targets, the specific molecular interactions of the 8-bromo derivative are largely uncharacterized. A key future direction is the comprehensive identification and validation of its molecular targets and the pathways it modulates.

Derivatives of the parent imidazo[1,2-c]pyrimidine structure have been shown to inhibit several protein kinases, which are crucial in cell signaling and are often dysregulated in diseases like cancer. nih.gov Known targets for related compounds include:

Syk family kinases (Syk and ZAP-70): Important in B-cell and T-cell activation, making them targets for autoimmune diseases and allergies. nih.govresearchgate.net

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, and a target for cancer therapy. nih.gov

Phosphatidylinositol 3-kinase (PI3K): Specifically the beta isoform, which is implicated in cancers with PTEN-deficiency. nih.gov

Tropomyosin receptor kinase A (TRKA): Involved in cancer formation and progression. nih.gov

Furthermore, related heterocyclic structures act as allosteric modulators of the GABA(A) receptor, suggesting potential applications in neurological disorders. nih.gov Future research should employ techniques like affinity chromatography, chemical proteomics, and computational target prediction to identify the primary targets of this compound and its derivatives. Subsequent cell-based assays and pathway analysis will be crucial to understand the downstream effects of target engagement.

Integration of Advanced Computational and Artificial Intelligence-Driven Approaches in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers immense potential for accelerating the development of this compound derivatives. nih.govresearchgate.net These computational tools can be applied at multiple stages of the discovery pipeline.

De Novo Design: Generative models like recurrent neural networks (RNNs) and generative adversarial networks (GANs) can design novel molecules based on the imidazopyrimidine scaffold with desired properties. nih.gov

High-Throughput Virtual Screening: AI/ML algorithms can screen vast virtual libraries of compounds to predict their binding affinity for specific targets, identifying promising candidates for synthesis and testing. osti.gov

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can predict complex pharmacokinetic properties, efficacy, and potential toxicity, helping to prioritize candidates with better drug-like characteristics. researchgate.net

Off-Target Prediction: AI can predict unintended interactions with other proteins, which can help in identifying potential side effects early on or in finding new therapeutic uses (drug repurposing). mdpi.com

By building predictive models trained on experimental data from synthesized analogs, researchers can create a feedback loop where computational predictions guide experimental work, and experimental results refine the models, significantly streamlining the optimization process. osti.gov

Development of Sophisticated In Vitro and Ex Vivo Models for Efficacy and Selectivity Validation

To accurately assess the therapeutic potential of new this compound derivatives, it is essential to move beyond simple cell-line-based assays and develop more physiologically relevant models.

Future research should focus on establishing sophisticated in vitro and ex vivo models. For oncology applications, this includes the use of 3D organoids and patient-derived xenograft (PDX) models, which better recapitulate the tumor microenvironment and heterogeneity. For autoimmune or inflammatory conditions, co-culture systems with different immune cell types or ex vivo analysis of patient tissue samples can provide more predictive data on efficacy and mechanism of action. An example from a related compound class involved evaluating toxicity profiles using zebrafish and erythrocyte models, which can provide early insights into a compound's safety in vivo and ex vivo. mdpi.com The use of in vivo models, such as the passive cutaneous anaphylaxis reaction model in mice used for Syk inhibitors, will be critical for validating the therapeutic effect. nih.gov

Table 2: Advanced Models for Validation

Model Type Application Area Purpose
3D Tumor Organoids Oncology Assess anti-proliferative effects in a more realistic tumor architecture.
Patient-Derived Xenografts (PDX) Oncology Evaluate efficacy in a model that reflects patient tumor biology.
Immune Cell Co-culture Systems Immunology/Inflammation Study the effects on complex immune cell interactions and cytokine release.
Zebrafish Embryo Model Toxicology Rapidly screen for developmental toxicity and other adverse effects. mdpi.com

| Ex Vivo Tissue Models | Multiple | Test compound activity on intact tissue from relevant disease models. |

Exploration of Emerging Therapeutic Applications beyond Current Research Foci

The known targets of related imidazopyrimidine compounds are primarily in oncology and immunology. nih.govnih.gov However, the polypharmacology of kinase inhibitors and the potential for novel mechanisms of action suggest that this compound derivatives could be effective in other therapeutic areas.

Future research should explore these emerging applications. For example, since kinases play roles in neuroinflammation and neurodegeneration, there could be potential applications in diseases like Alzheimer's or Parkinson's. The ability of related compounds to modulate GABA(A) receptors also points towards potential uses in anxiety, epilepsy, or other CNS disorders. nih.gov Computational repurposing frameworks, which use AI to predict new targets for existing molecules based on chemical structure and transcriptomics data, could be a powerful tool to identify these new opportunities. mdpi.com By systematically screening derivatives against a broader panel of biological targets, researchers may uncover unexpected activities and open up entirely new avenues for therapeutic development.

Q & A

Basic: What are the most reliable synthetic routes for preparing 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one?

The compound can be synthesized via bromination of imidazo[1,2-c]pyrimidin-5(6H)-one precursors. A validated method involves treating the parent heterocycle with bromine (1–2 equivalents) under controlled conditions (0°C to room temperature, 10–60 minutes). For example, bromination of imidazo[1,2-a]pyrimidine derivatives with 2 equivalents of Br₂ at RT for 1 hour yielded dibrominated products selectively . Alternative routes include cyclization of 4-aminopyrimidine derivatives with α-halocarbonyl compounds, as demonstrated for chloro analogs . Optimization of stoichiometry and reaction time is critical to avoid over-bromination or side products.

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and regioselectivity. For brominated derivatives, deshielded aromatic protons and coupling constants help identify bromine placement .
  • HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
  • X-ray crystallography : Single-crystal diffraction (e.g., using chloroform-methanol recrystallization) resolves absolute configuration and intermolecular interactions, such as hydrogen bonding or halogen packing . Tools like PHENIX or REFMAC refine structural models .

Advanced: How can regioselectivity challenges in bromination be addressed?

Regioselectivity depends on electronic and steric factors. For example, bromination of imidazo[1,2-a]pyrimidines at C6 is favored due to electron-rich positions, but competing C3 bromination may occur. Using excess bromine (2 equiv.) and monitoring reaction progress via TLC or in situ NMR prevents incomplete conversion. Computational modeling (e.g., DFT) of charge distribution or frontier molecular orbitals can predict reactive sites . If side products form, silica gel chromatography or recrystallization separates isomers .

Advanced: What methodologies are used to evaluate its biological activity in antiviral or cytotoxic studies?

  • Antiviral assays : Test inactivating activity against viruses like PMMoV via EC₅₀ determination. Combine transmission electron microscopy (TEM) to observe virion disruption and microscale thermophoresis (MST) to quantify binding affinity with viral proteins .
  • Cytotoxicity screening : Use panels of tumor cell lines (e.g., resistant variants) and normal fibroblasts. MTT assays measure viability, while RT-qPCR and western blotting assess molecular targets (e.g., apoptosis markers) .
  • 3D-QSAR modeling : Optimize structure-activity relationships for lead compound development .

Advanced: How can computational tools aid in structural refinement or reaction design?

  • Maximum-likelihood refinement (e.g., REFMAC) improves X-ray crystallographic models by incorporating prior phase information and error estimation .
  • Molecular docking : Predict binding modes with biological targets (e.g., viral capsid proteins) using software like AutoDock. Validate with MST or SPR binding data .
  • Reaction simulation : Software like Gaussian or ORCA models bromination transition states to guide synthetic optimization .

Advanced: How should researchers resolve contradictions in bromination outcomes across studies?

Contradictions often arise from divergent reaction conditions or precursor substituents. For example, bromine equivalents (1 vs. 2 equiv.) or temperature (0°C vs. RT) alter product ratios . Systematic control experiments with standardized protocols (e.g., kinetic profiling via HPLC) isolate variables. Cross-validate results using multiple characterization methods (e.g., NMR + HRMS + X-ray) to confirm product identity .

Advanced: What strategies optimize glycosylation or cross-coupling reactions of this compound?

  • Glycosylation : Protect reactive sites (e.g., NH groups) via silylation (e.g., hexamethyldisilazane) before coupling with ribofuranosyl bromides. Separate α/β anomers via fractional crystallization or chiral HPLC .
  • Suzuki-Miyaura cross-coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids. Pre-activate the bromide with CuI or silver benzoate to enhance reactivity. Monitor via LC-MS to track coupling efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.